

# How to prevent outgassing from NW16 flange assemblies

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## Compound of Interest

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## Technical Support Center: NW16 Flange Assemblies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot outgassing from **NW16** flange assemblies in their vacuum systems.

### Frequently Asked Questions (FAQs)

Q1: What is outgassing and why is it a problem in my vacuum system?

A1: Outgassing is the release of gases or vapors from materials when exposed to a vacuum.<sup>[1]</sup> These trapped or dissolved gases can come from the bulk of the material itself or be adsorbed on its surface. In a high vacuum environment, this release of molecules can be a significant source of gas load, preventing the system from reaching the desired low pressure. Outgassing can contaminate sensitive experiments, interfere with processes, and deposit films on optical components or other critical surfaces.<sup>[1]</sup>

Q2: What are the primary sources of outgassing from **NW16** flange assemblies?

A2: The main sources of outgassing in **NW16** flange assemblies include:

- **Surface Contaminants:** Oils, grease from handling, cleaning residues, and adsorbed water vapor are major contributors.<sup>[2][3]</sup> Humans are a significant source of contamination,

shedding skin cells and hair, and leaving fingerprints that contain oils and other volatile substances.[\[2\]](#)[\[4\]](#)

- **Elastomer O-rings:** The rubber elastomer O-ring within the centering ring is a primary source of outgassing, especially at elevated temperatures.[\[5\]](#) The type of elastomer (e.g., Viton, Buna-N) significantly impacts its outgassing rate.
- **Flange and Component Materials:** The flanges themselves, typically made of stainless steel, have inherent outgassing properties, primarily of hydrogen and water vapor.[\[6\]](#)[\[7\]](#) The surface finish of the metal components also plays a role; rougher surfaces have a larger area for gas adsorption.[\[6\]](#)
- **Trapped Volumes:** Small, trapped volumes of gas in screw threads or between components can slowly leak into the vacuum system, mimicking outgassing. This is often referred to as a "virtual leak".[\[8\]](#)

Q3: How can I select the right materials for my **NW16** flange components to minimize outgassing?

A3: Proper material selection is crucial for achieving low outgassing. For **NW16** flange assemblies, consider the following:

- **Flanges:** 304 or 316 stainless steel are the most common and suitable materials due to their low outgassing rates and good vacuum compatibility.[\[9\]](#)[\[10\]](#)
- **O-rings:** Viton (FKM) is a common choice for high vacuum systems due to its lower outgassing rate compared to Buna-N (NBR).[\[5\]](#)[\[11\]](#) For ultra-high vacuum (UHV) applications, all-metal gaskets are preferred, though these are not typical for NW/KF flanges.
- **Other Components:** Avoid porous materials, anodized aluminum, and certain plastics like nylon and polyurethanes in your vacuum system.[\[12\]](#) If polymers are necessary, consider low-outgassing options like PEEK or PTFE.[\[12\]](#)

## Troubleshooting Guides

Problem: My vacuum system pressure is higher than expected, and I suspect outgassing from my **NW16** flange assembly.

Solution: Follow these steps to diagnose and resolve the issue.

### Step 1: Differentiate Between a Leak and Outgassing

A common method to distinguish between a real leak and outgassing is a "rate of rise" test.<sup>[13]</sup>

- Pump the system down to the lowest possible pressure.
- Isolate the vacuum pump from the chamber by closing the high vacuum valve.
- Monitor the pressure rise over time.
  - Rapid, linear pressure rise: This is indicative of a real leak.
  - Pressure rises and then plateaus or slows down significantly: This suggests that outgassing is the dominant gas load.<sup>[14]</sup> The initial burst of gas from the surfaces decreases as the adsorbed molecules are removed.

### Step 2: Inspect and Clean the **NW16** Flange Assembly

If outgassing is suspected, proper cleaning is the first line of defense. Contaminants on the surfaces of the flanges and centering ring are a primary source of outgassing.<sup>[6]</sup>

- Disassemble the Flange: Carefully remove the clamp and separate the flanges, centering ring, and O-ring.
- Inspect Components: Check the flange sealing surfaces for scratches or damage. Inspect the O-ring for nicks, cuts, or compression set (flattening). A damaged O-ring will not seal properly and may need to be replaced.<sup>[4]</sup>
- Follow a Multi-Step Cleaning Protocol: For metal components, a thorough cleaning procedure is essential.<sup>[2][3]</sup>
  - Degrease with an organic solvent: Use acetone or ethanol to remove hydrocarbons.<sup>[2][15]</sup>
  - Wash with detergent: Use a laboratory-grade detergent and deionized water.<sup>[2]</sup>
  - Rinse thoroughly with deionized water: To remove all traces of the detergent.<sup>[3]</sup>

- Rinse with alcohol: Use isopropyl alcohol or ethanol to displace the water.[3]
- Dry completely: Use a commercial heat gun with hot, dry air or bake in a vacuum oven.[2]  
[3]

Important: Always wear powder-free, clean gloves when handling vacuum components to prevent recontamination.[4]

### Step 3: Consider a System Bakeout

Baking the vacuum system at an elevated temperature is a highly effective method for accelerating outgassing and achieving lower ultimate pressures.[6]

- Purpose: Heating the components provides thermal energy to adsorbed molecules, causing them to desorb from the surfaces much faster than at room temperature.[16]
- Procedure: The bakeout procedure involves heating the vacuum chamber and components while the pumps are running. Temperatures typically range from 100°C to 200°C for high vacuum systems.[16] For ultra-high vacuum, temperatures can be higher.[7] A bakeout should last for an extended period, often 24-48 hours, to be effective.[16]

## Quantitative Data Summary

The following table summarizes key quantitative data related to materials and processes for minimizing outgassing.

Parameter	Value	Material/Process	Application/Notes
Bakeout Temperature	150°C - 200°C	Viton (FKM) O-rings	Typical for high vacuum systems to reduce water vapor. <a href="#">[5]</a> <a href="#">[17]</a>
80°C	Buna-N (NBR) O-rings	Lower temperature limit compared to Viton. <a href="#">[5]</a>	
Up to 450°C	Stainless Steel (CF Flanges)	For UHV applications to significantly reduce hydrogen outgassing.	
Bakeout Duration	24 - 48 hours	General Vacuum Systems	Sufficient time to desorb most volatile species. <a href="#">[16]</a>
Material Outgassing	TML < 1.0%, CVCM < 0.1%	Low-Outgassing Materials	NASA standard for materials suitable for space applications. <a href="#">[18]</a> <a href="#">[19]</a>

TML = Total Mass Loss, CVCM = Collected Volatile Condensable Material

## Experimental Protocol: Bakeout Procedure for an NW16 Flanged Vacuum Chamber

This protocol outlines the steps for performing a bakeout to reduce outgassing from a vacuum chamber with **NW16** flange connections.

Objective: To reduce the partial pressure of water vapor and other volatile contaminants within the vacuum system to achieve a lower ultimate pressure.

Materials:

- Vacuum chamber with **NW16** flange ports

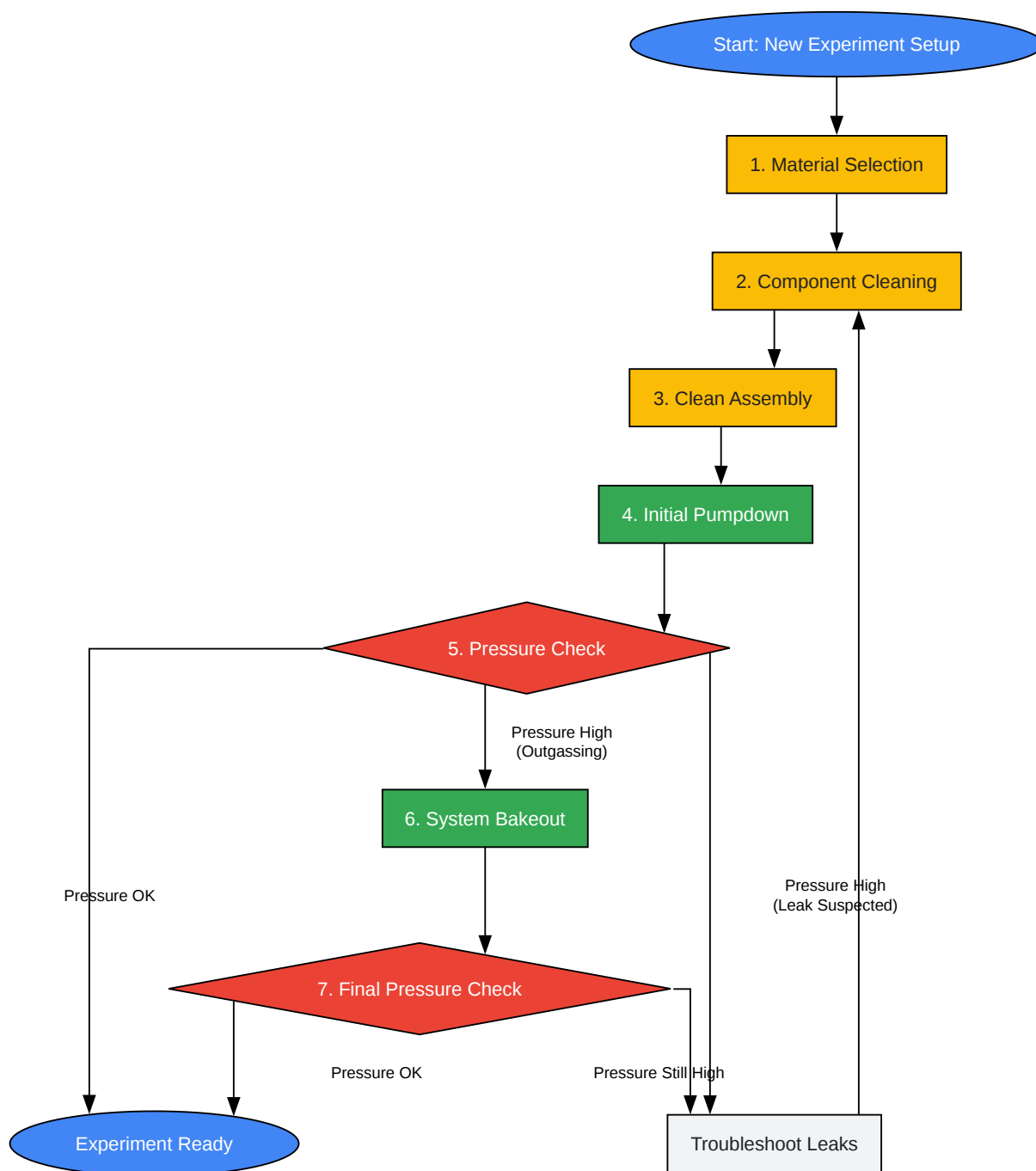
- High vacuum pumping system (e.g., turbomolecular pump backed by a roughing pump)
- Appropriate vacuum gauges (e.g., Pirani and ion gauge)
- Residual Gas Analyzer (RGA) (recommended for monitoring partial pressures)
- Heating tapes or bakeout oven
- Thermocouples
- Aluminum foil

#### Procedure:

- Preparation:
  - Assemble the vacuum system, ensuring all **NW16** flanges are properly cleaned and have new, clean O-rings.
  - Wrap heating tapes around the chamber and any **NW16** flanged components.
  - Attach thermocouples to various points on the chamber and flanges to monitor temperature.
  - Wrap the entire assembly in aluminum foil to ensure uniform heat distribution.
- Pumpdown:
  - Start the roughing pump and evacuate the chamber to its base pressure.
  - Turn on the high vacuum pump and continue to pump down the system.
- Heating:
  - Once the high vacuum pump is operating in its normal range, begin to slowly ramp up the temperature of the heating tapes. A slow ramp rate prevents thermal shock to components.

- Increase the temperature to the target bakeout temperature (e.g., 150°C for a system with Viton O-rings).
- Bakeout:
  - Maintain the target temperature for 24-48 hours.
  - Throughout the bakeout, the vacuum pumps should remain running to remove the desorbed gases.
  - Monitor the pressure and the partial pressures using the RGA. You should observe a significant increase in the partial pressure of water (mass 18) initially, which will then decrease over time.
- Cooldown:
  - After the bakeout period, turn off the heating tapes and allow the system to cool down slowly to room temperature.
  - Keep the vacuum pumps running during the cooldown period.
- Evaluation:
  - Once the system has reached room temperature, record the ultimate pressure. It should be significantly lower than the pressure achieved before the bakeout.
  - Use the RGA to analyze the residual gases. The partial pressure of water should be substantially reduced.

## Workflow for Minimizing Outgassing in NW16 Assemblies



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Caption: Workflow for preparing and commissioning an **NW16** flange assembly to minimize outgassing.

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